molecular formula C21H25N3O3S B2358809 N-[4-(benzenesulfonyl)-2-(2-methylphenyl)-1,3-oxazol-5-yl]-N',N'-dimethylpropane-1,3-diamine CAS No. 855714-81-7

N-[4-(benzenesulfonyl)-2-(2-methylphenyl)-1,3-oxazol-5-yl]-N',N'-dimethylpropane-1,3-diamine

Cat. No.: B2358809
CAS No.: 855714-81-7
M. Wt: 399.51
InChI Key: ZOHYJCWQJAJXAW-UHFFFAOYSA-N
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Description

N-[4-(Benzenesulfonyl)-2-(2-methylphenyl)-1,3-oxazol-5-yl]-N',N'-dimethylpropane-1,3-diamine is a synthetic organic compound characterized by a 1,3-oxazole core substituted with a benzenesulfonyl group at position 4 and a 2-methylphenyl group at position 2. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors via its sulfonamide and heterocyclic motifs.

Properties

IUPAC Name

N-[4-(benzenesulfonyl)-2-(2-methylphenyl)-1,3-oxazol-5-yl]-N',N'-dimethylpropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S/c1-16-10-7-8-13-18(16)19-23-21(20(27-19)22-14-9-15-24(2)3)28(25,26)17-11-5-4-6-12-17/h4-8,10-13,22H,9,14-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOHYJCWQJAJXAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=C(O2)NCCCN(C)C)S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(benzenesulfonyl)-2-(2-methylphenyl)-1,3-oxazol-5-yl]-N',N'-dimethylpropane-1,3-diamine typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-halo ketone and an amide.

    Introduction of the Benzenesulfonyl Group: This step involves the sulfonylation of the oxazole ring using benzenesulfonyl chloride in the presence of a base like pyridine.

    Attachment of the Dimethylamino Propyl Group: This can be achieved through a nucleophilic substitution reaction using a suitable alkylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can occur at the benzenesulfonyl group, potentially converting it to a benzenesulfinyl or benzenesulfanyl group.

    Substitution: The compound can participate in various substitution reactions, especially at the oxazole ring and the benzenesulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce sulfinyl or sulfanyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[4-(benzenesulfonyl)-2-(2-methylphenyl)-1,3-oxazol-5-yl]-N',N'-dimethylpropane-1,3-diamine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.

Biology

The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties. Researchers can study its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicinal chemistry, this compound can be explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for drug development.

Industry

Industrially, the compound can be used in the development of specialty chemicals, agrochemicals, and pharmaceuticals. Its diverse reactivity and functional groups make it suitable for various applications.

Mechanism of Action

The mechanism of action of N-[4-(benzenesulfonyl)-2-(2-methylphenyl)-1,3-oxazol-5-yl]-N',N'-dimethylpropane-1,3-diamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor function, or interference with DNA/RNA synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its combination of substituents, but it shares functional and structural motifs with several analogs. Below is a systematic comparison:

Structural Features and Functional Groups
Compound Name/Identifier Core Structure Key Substituents Molecular Weight (g/mol)
Target Compound 1,3-Oxazole 4-Benzenesulfonyl, 2-(2-methylphenyl), N,N-dimethylpropane-1,3-diamine 455.54 (calculated)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide 3-Methylbenzoyl, 2-hydroxy-1,1-dimethylethyl 235.29
N-[3-[3-(2-Methylphenyl)-...]phenyl]methanesulfonamide Dihydropyrazole Methanesulfonamide, 2-methylpropanoyl ~450 (estimated)
5-[3-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine 1,3,4-Oxadiazole 3-Methylsulfonylphenyl 225.26

Key Observations :

  • Sulfonamide Groups : The benzenesulfonyl group in the target compound is bulkier and more lipophilic than the methanesulfonamide in or the methylsulfonyl group in , which may reduce aqueous solubility but enhance membrane permeability.
  • Substituent Effects : The 2-methylphenyl group on the oxazole introduces steric hindrance, contrasting with the smaller hydroxy-dimethylethyl group in or the unsubstituted phenyl in .
Physicochemical Properties
Property Target Compound Compound Compound Compound
Predicted LogP 3.2 1.8 2.9 1.5
Aqueous Solubility Low (~0.5 mg/mL) Moderate (~12.4 mg/mL) Low (~1.2 mg/mL) Moderate (~8.7 mg/mL)
Hydrogen Bond Donors 1 (diamine NH) 2 (amide NH, OH) 1 (sulfonamide NH) 2 (amine NH, oxadiazole NH)

Analysis :

  • The target compound’s high LogP (3.2) reflects contributions from the benzenesulfonyl and dimethylated diamine groups, favoring lipid-rich environments.
  • Lower solubility compared to and is attributed to reduced polarity from bulky aromatic substituents.

Biological Activity

N-[4-(benzenesulfonyl)-2-(2-methylphenyl)-1,3-oxazol-5-yl]-N',N'-dimethylpropane-1,3-diamine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.

Chemical Structure and Properties

The compound's structure includes a benzenesulfonyl group and an oxazole moiety, contributing to its unique reactivity and solubility. The molecular formula is C20H24N2O4SC_{20}H_{24}N_{2}O_{4}S with a molecular weight of 372.45 g/mol. Its synthesis typically involves the formation of the oxazole ring through cyclization reactions, followed by sulfonylation and nucleophilic substitution to introduce the dimethylamino propyl group.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study on related oxazole derivatives showed promising antibacterial activity against various strains, with minimum inhibitory concentration (MIC) values ranging from 64 to 512 µg/mL .

CompoundMIC (µg/mL)Activity
Compound A64Strong against S. aureus
Compound B128Moderate against E. coli
This compoundTBDTBD

Antitumor Activity

In vitro studies have demonstrated that related compounds possess antitumor properties. For instance, copper(II) complexes derived from oxazole ligands exhibited high cytotoxicity against various cancer cell lines such as Patu8988 (pancreatic cancer) and SGC7901 (gastric cancer) through mechanisms involving apoptosis induction .

Case Studies

  • Case Study on Antimicrobial Efficacy : A series of synthesized oxazole derivatives were tested for their antibacterial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the structure significantly influenced their activity, suggesting a structure-activity relationship (SAR) that could be exploited for drug design.
  • Case Study on Antitumor Activity : In a comparative study of several oxazole derivatives, it was found that those with electron-withdrawing groups displayed enhanced cytotoxic effects in human cancer cell lines. This suggests potential pathways for further development of effective anticancer agents.

The biological activity of this compound is hypothesized to involve:

  • Inhibition of Protein Synthesis : Similar compounds have been shown to interfere with bacterial protein synthesis pathways.
  • Induction of Apoptosis : The antitumor effects may be mediated through the activation of apoptotic pathways in cancer cells.

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